molecular formula C13H17NO5 B13479610 N-Acetyl-3,5-dimethoxyphenylalanine CAS No. 1223-18-3

N-Acetyl-3,5-dimethoxyphenylalanine

Cat. No.: B13479610
CAS No.: 1223-18-3
M. Wt: 267.28 g/mol
InChI Key: KUNIHWLYCWOTKY-UHFFFAOYSA-N
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Description

N-Acetyl-3,5-dimethoxyphenylalanine: is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of acetyl and methoxy groups attached to the phenyl ring, which can significantly alter its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3,5-dimethoxyphenylalanine typically involves the acetylation of 3,5-dimethoxyphenylalanine. One common method is the hydrogenation of the corresponding unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure . This method is efficient and yields a high purity product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-3,5-dimethoxyphenylalanine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

N-Acetyl-3,5-dimethoxyphenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of acetylation and methoxylation on amino acids and proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-3,5-dimethoxyphenylalanine involves its interaction with various molecular targets and pathways. The acetyl and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. These modifications can alter the compound’s pharmacokinetics and pharmacodynamics, leading to different biological effects compared to phenylalanine.

Comparison with Similar Compounds

  • N-Acetyl-3,4-dimethoxyphenylalanine
  • N-Acetyl-4-hydroxy-3,5-dimethoxyphenylalanine
  • N-Acetyl-3,5-dimethoxytyrosine

Comparison: N-Acetyl-3,5-dimethoxyphenylalanine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of methoxy groups at the 3 and 5 positions can enhance its stability and alter its interaction with biological targets.

Properties

CAS No.

1223-18-3

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-acetamido-3-(3,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C13H17NO5/c1-8(15)14-12(13(16)17)6-9-4-10(18-2)7-11(5-9)19-3/h4-5,7,12H,6H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

KUNIHWLYCWOTKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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